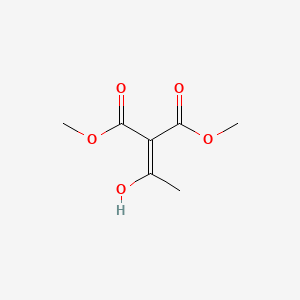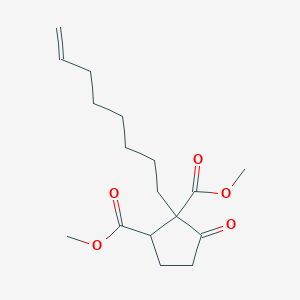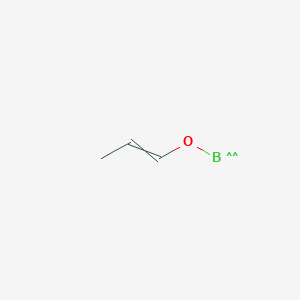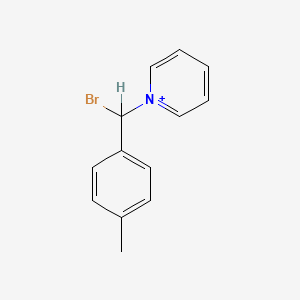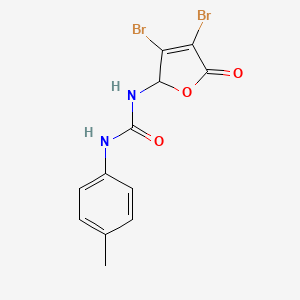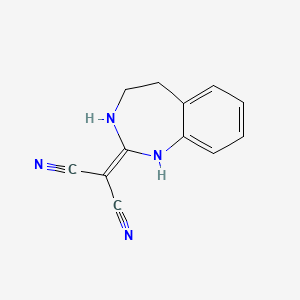![molecular formula C15H32O3Si B14288999 {3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(trimethyl)silane CAS No. 126531-32-6](/img/structure/B14288999.png)
{3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(trimethyl)silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of an oxirane (epoxide) ring and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(trimethyl)silane typically involves the reaction of an appropriate alkene with a silylating agent in the presence of a catalyst. One common method is the hydrosilylation of 1-(1-ethoxyethoxy)hexene with trimethylsilane in the presence of a platinum catalyst. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired product with high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
{3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygen-containing compounds.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(trimethyl)silane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its ability to undergo various chemical transformations makes it a versatile tool for the development of new drugs and therapeutic agents.
Medicine
In medicine, derivatives of this compound are being explored for their potential as pharmaceutical intermediates
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its ability to improve the properties of these materials, such as adhesion and durability, makes it a valuable additive.
Mecanismo De Acción
The mechanism of action of {3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(trimethyl)silane involves the interaction of its functional groups with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The trimethylsilyl group can stabilize these intermediates, enhancing their reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- {3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(dimethyl)silane
- {3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(triethyl)silane
- {3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(triphenyl)silane
Uniqueness
{3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(trimethyl)silane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it more versatile in various chemical reactions compared to its analogs with different silyl groups.
Propiedades
Número CAS |
126531-32-6 |
|---|---|
Fórmula molecular |
C15H32O3Si |
Peso molecular |
288.50 g/mol |
Nombre IUPAC |
[3-[1-(1-ethoxyethoxy)hexyl]oxiran-2-yl]-trimethylsilane |
InChI |
InChI=1S/C15H32O3Si/c1-7-9-10-11-13(17-12(3)16-8-2)14-15(18-14)19(4,5)6/h12-15H,7-11H2,1-6H3 |
Clave InChI |
IQBDYHBGHSXZPB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C1C(O1)[Si](C)(C)C)OC(C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


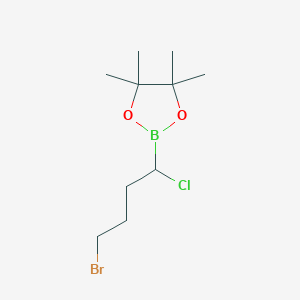
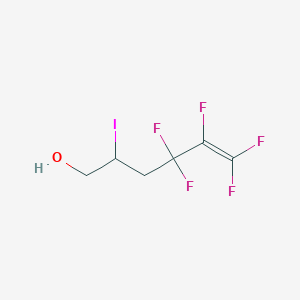
![2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14288927.png)
![3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14288952.png)

